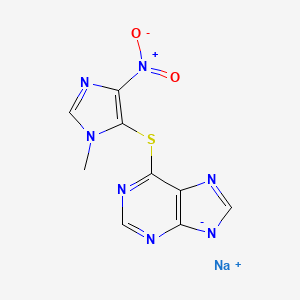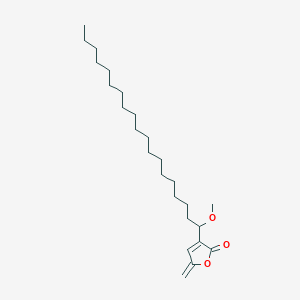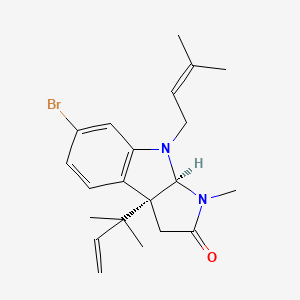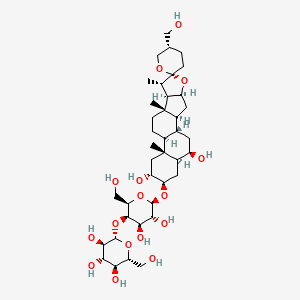
Azathioprine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azathioprine sodium is a derivative of azathioprine, an immunosuppressive medication primarily used to prevent organ transplant rejection and to treat autoimmune diseases such as rheumatoid arthritis, Crohn’s disease, and systemic lupus erythematosus . This compound is a purine analogue that interferes with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, including immune cells .
Preparation Methods
Azathioprine sodium is synthesized through a series of chemical reactions starting from 6-mercaptopurine. The synthetic route involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazole chloride in the presence of a base to form azathioprine. This is followed by the conversion of azathioprine to its sodium salt form . Industrial production methods typically involve large-scale synthesis using controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Azathioprine sodium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 6-thiouric acid, an inactive metabolite.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions include 6-thiouric acid, 6-mercaptopurine, and thioguanine nucleotides .
Scientific Research Applications
Azathioprine sodium has a wide range of scientific research applications:
Mechanism of Action
Azathioprine sodium exerts its effects by being converted into 6-mercaptopurine, which is then metabolized into active thioguanine nucleotides. These nucleotides incorporate into DNA and RNA, disrupting their synthesis and function. This leads to the inhibition of cell proliferation, particularly in rapidly dividing immune cells . The molecular targets include enzymes involved in purine synthesis, such as hypoxanthine-guanine phosphoribosyltransferase and thiopurine methyltransferase .
Comparison with Similar Compounds
Azathioprine sodium is compared with other purine analogues such as mercaptopurine and thioguanine. While all three compounds inhibit purine synthesis, this compound is unique in its ability to be converted into 6-mercaptopurine, providing a dual mechanism of action . Similar compounds include:
Mercaptopurine: Used primarily in the treatment of leukemia and inflammatory bowel disease.
Thioguanine: Used in the treatment of acute myeloid leukemia and other hematologic malignancies.
This compound’s uniqueness lies in its dual conversion pathway, offering a broader spectrum of immunosuppressive activity .
Properties
CAS No. |
55774-33-9 |
|---|---|
Molecular Formula |
C9H7N7NaO2S |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |
InChI |
InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |
InChI Key |
OEMACMAHBHOELV-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |
Related CAS |
446-86-6 (Parent) |
Synonyms |
Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)








